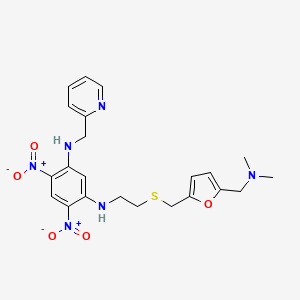

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(2-pyridinylmethyl)-

Beschreibung

The compound 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(2-pyridinylmethyl)- features a 1,3-diaminobenzene core substituted with:

- 4,6-dinitro groups (electron-withdrawing substituents),

- A thioethyl-linked furan unit with a dimethylamino methyl group (contributing to steric bulk and basicity).

This structure suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., ligand design).

Eigenschaften

CAS-Nummer |

142761-43-1 |

|---|---|

Molekularformel |

C22H26N6O5S |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-(pyridin-2-ylmethyl)benzene-1,3-diamine |

InChI |

InChI=1S/C22H26N6O5S/c1-26(2)14-17-6-7-18(33-17)15-34-10-9-24-19-11-20(25-13-16-5-3-4-8-23-16)22(28(31)32)12-21(19)27(29)30/h3-8,11-12,24-25H,9-10,13-15H2,1-2H3 |

InChI-Schlüssel |

IBNAPGSCYPCZRO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NCC3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group. Subsequent steps involve the addition of the nitro groups and the pyridinylmethyl group. Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using automated equipment to control reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process. Safety measures are crucial due to the presence of reactive nitro groups and other potentially hazardous intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The amine and nitro groups can participate in substitution reactions with other electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of dyes, polymers, and other materials due to its reactive functional groups.

Wirkmechanismus

The mechanism by which 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzenediamine Core

a) N'-Phenyl vs. N'-(2-Pyridinylmethyl)

The closest analog (1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl, ) replaces the pyridinylmethyl group with a phenyl. Key differences:

- Polarity : Pyridine’s nitrogen increases hydrophilicity and hydrogen-bonding capability compared to phenyl.

- Electron Effects : Pyridine’s electron-deficient ring may alter charge distribution in the parent compound.

- Biological Activity : Pyridine derivatives often exhibit enhanced binding to metalloenzymes or receptors .

b) Nitro Group Positioning

Compounds like N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine () share dinitro substitution but lack amine functionalities.

Thioether-Linked Functional Groups

The thioethyl-furan moiety in the target compound is structurally distinct from:

- O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino] ethyl] phosphorodithioate (), which features a sulfonamide-phosphorodithioate system.

Heterocyclic Moieties

- Pyridine vs. Pyrimidine : While the target compound uses a pyridine ring, analogs like 4,6-dimethyl-2-sulfanilamidopyrimidine () employ pyrimidine. Pyrimidines are more electron-deficient, enhancing interactions with biological targets like dihydrofolate reductase. However, pyridine offers simpler synthetic accessibility .

- Furan vs. Benzothiadiazinone: The furan unit contrasts with 3(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide (), where a benzothiadiazinone core provides rigidity and hydrogen-bonding sites. Furan’s oxygen atom may participate in weaker dipole interactions .

Hypothetical Property Comparison Table

Biologische Aktivität

1,3-Benzenediamine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound , 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(2-pyridinylmethyl)- , is a complex molecule that incorporates multiple functional groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes:

- A benzenediamine core.

- A furanyl group that may enhance biological interactions.

- A dinitro substituent that could influence reactivity and interaction with biological targets.

Anticancer Activity

Recent studies indicate that certain derivatives of benzenediamine exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to the one discussed have shown selective toxicity towards tumorigenic cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor , particularly against cholinesterases. Research has demonstrated that para-substituted thiosemicarbazones derived from similar frameworks can inhibit cholinesterase activity effectively, which is relevant for treating conditions like Alzheimer's disease .

Antioxidant Properties

Compounds containing furanyl and dinitro groups have been studied for their antioxidant properties . These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage and may contribute to the compound's overall therapeutic profile.

Case Studies

- Cytotoxicity Assays : In vitro studies have been conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. The results showed a dose-dependent response, indicating higher concentrations led to increased cell death.

- Cholinesterase Inhibition : A series of experiments were performed to assess the inhibitory effects on acetylcholinesterase (AChE). The compound demonstrated significant inhibition compared to standard drugs used in Alzheimer's treatment, suggesting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

| Biological Activity | Observations/Findings |

|---|---|

| Cytotoxicity | Selective toxicity against cancer cell lines |

| Enzyme Inhibition | Significant inhibition of cholinesterase activity |

| Antioxidant Activity | Effective scavenging of free radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.